molecular formula C15H18N2O5 B5715683 methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate

methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate

Cat. No. B5715683
M. Wt: 306.31 g/mol
InChI Key: MHGWVPFEGOWYEH-UHFFFAOYSA-N
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Description

Methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a synthetic compound that is used in research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound.

Mechanism of Action

Methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate has been found to inhibit the activity of certain enzymes that are involved in the synthesis of various compounds in the body. This inhibition leads to a decrease in the production of these compounds, which can have various effects on the body.
Biochemical and Physiological Effects:
methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate has been found to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain management. methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate has also been found to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the primary advantages of methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate is its ease of synthesis, which makes it readily available for use in various lab experiments. methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate is also stable under various conditions, making it a reliable compound for use in experiments. However, one of the limitations of methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate. One of the primary areas of research is the development of new drugs and therapies for various diseases, such as cancer and pain management. methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate can also be used in the development of new diagnostic tools for various diseases. Additionally, further research can be conducted to study the potential side effects of methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate and its interactions with other drugs.
Conclusion:
In conclusion, methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate is a synthetic compound that has shown promising results in various scientific research applications. Its ease of synthesis and stability make it a reliable compound for use in experiments. methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate has potential applications in the development of new drugs and therapies for various diseases, making it an important compound for future research.

Synthesis Methods

The synthesis of methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate involves the reaction of 4-methyl-3-nitrobenzoic acid with piperidine-4-carboxylic acid, followed by the addition of methyl chloroformate. The reaction results in the formation of methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

Methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate has shown promising results in various scientific research applications. One of the primary uses of methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate is in the field of medicinal chemistry, where it is used to study the mechanism of action of various drugs. methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate is also used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

methyl 1-(4-methyl-3-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-10-3-4-12(9-13(10)17(20)21)14(18)16-7-5-11(6-8-16)15(19)22-2/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGWVPFEGOWYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(4-methyl-3-nitrophenyl)carbonyl]piperidine-4-carboxylate

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